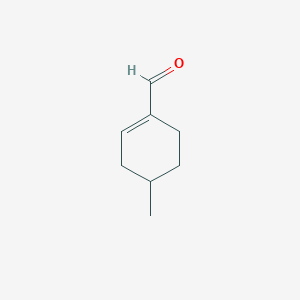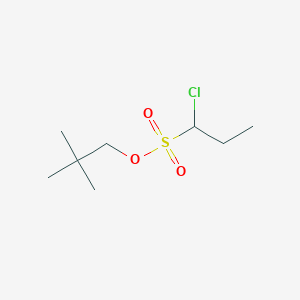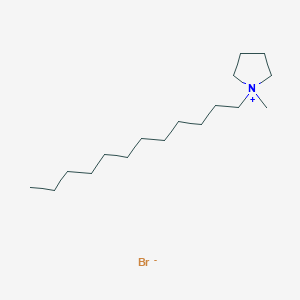
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol is a complex organic compound with a unique structure that includes both acetic acid and biphenylene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: Possible uses in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol exerts its effects is not well-understood. its structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenolic Compounds: These include simple phenols, hydroxybenzoic acids, and phenolic aldehydes.
Acetophenone and Phenylacetic Acids: These compounds share some structural similarities with acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol.
Uniqueness
What sets this compound apart is its unique combination of acetic acid and biphenylene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
89874-37-3 |
|---|---|
Formule moléculaire |
C16H22O5 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol |
InChI |
InChI=1S/C14H18O3.C2H4O2/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15;1-2(3)4/h3-4,6-7,12,15H,5,8-9H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
AUODDJXMCIYOBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1(CCCC2C1(C3=CC=CC=C23)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)









